2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline
Overview
Description
“2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C11H13F3N2 . It is related to a class of compounds known as anilines, which are organic compounds containing an amino group attached to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . Another study reports the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination .Scientific Research Applications
Anti-tubercular Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: This compound has been used in the design and synthesis of anti-tubercular agents . These agents are designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
- Methods of Application: The compound was used in the synthesis of a series of novel derivatives. These derivatives were then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, six exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Biomolecular Binding Properties
- Scientific Field: Organic Chemistry
- Application Summary: This compound has been used in the synthesis of new series of quinolines. These quinolines have been studied for their photophysics and biomolecular binding properties .
- Methods of Application: The compound was used in the Buchwald–Hartwig amination to synthesize 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines .
- Results: The synthesized quinolines had strong interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions .
Pyrazinamide Derivatives as Anti-tubercular Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application: The compounds were tested against Mycobacterium tuberculosis H37Ra .
- Results: Five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Synthesis of Quinolines via Buchwald–Hartwig Amination
- Scientific Field: Organic Chemistry
- Application Summary: This work reports a successful synthesis of two new series of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via the Buchwald–Hartwig amination .
- Methods of Application: The synthesis started from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines (morpholine and pyrrolidine) .
- Results: The synthesized quinolines had strong interactions with ct-DNA, which could be attributed to π-stacking and/or hydrogen-bonding interactions .
Synthesis of Pyrrolidin-2-ones via Photoinduced Organocatalyzed Three-Component Cyclization
- Scientific Field: Organic Chemistry
- Application Summary: This work reports a green and efficient reaction route for the synthesis of pyrrolidin-2-ones .
- Methods of Application: The synthesis was achieved via photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions .
- Results: The method developed provides an efficient route for the synthesis of pyrrolidin-2-ones .
Synthesis of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
- Methods of Application: The compounds were tested against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Safety And Hazards
The safety and hazards associated with “2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline” are not specified in the available resources . Typically, safety data sheets (SDS) provide information on the potential hazards of a chemical, including physical, health, and environmental hazards, along with guidance on safe handling and storage procedures.
Future Directions
properties
IUPAC Name |
2-pyrrolidin-1-yl-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)8-3-4-10(9(15)7-8)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDFKXPVMXSXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333817 | |
Record name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline | |
CAS RN |
133184-80-2 | |
Record name | 2-(Pyrrolidin-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 133184-80-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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